Melting Point Depression Quantifies the Effect of 6-Methyl Substitution on Crystalline Lattice Energy
The introduction of a methyl group at the 6-position of the 2-amino-3-nitropyridine scaffold results in a significant and quantifiable decrease in the melting point, a direct measure of intermolecular forces in the solid state. This differentiates it from its unsubstituted and 5-nitro isomer counterparts, impacting its handling and purification characteristics .
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 147–157 °C |
| Comparator Or Baseline | 2-Amino-3-nitropyridine (no 6-methyl): 165–167 °C ; 2-Amino-5-nitropyridine (different nitro position): 186–190 °C |
| Quantified Difference | Target compound melts approximately 10–18 °C lower than its 3-nitro analog without the 6-methyl group, and 30–40 °C lower than the 5-nitro isomer. |
| Conditions | Standard laboratory conditions; data reported by multiple vendors (TCI, Fisher Scientific, Parchem). |
Why This Matters
For procurement, this lower melting point indicates a reduced energy requirement for processes like melt crystallization and can be a distinguishing factor in purity analysis and material handling.
